molecular formula C6H7N3O B12955832 1-(5-Aminopyrimidin-4-yl)ethanone

1-(5-Aminopyrimidin-4-yl)ethanone

Cat. No.: B12955832
M. Wt: 137.14 g/mol
InChI Key: KYKVNBGVJZJEHE-UHFFFAOYSA-N
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Description

1-(5-Aminopyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

The synthesis of 1-(5-Aminopyrimidin-4-yl)ethanone typically involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) as a catalyst . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Aminopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Aminopyrimidin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

1-(5-Aminopyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

1-(5-aminopyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H7N3O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,7H2,1H3

InChI Key

KYKVNBGVJZJEHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC=C1N

Origin of Product

United States

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